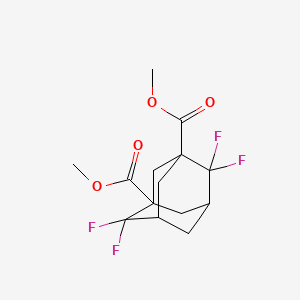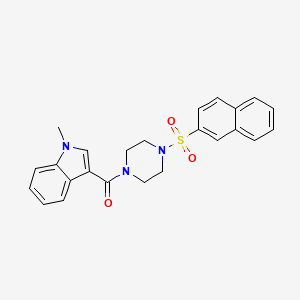
Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate is a fluorinated derivative of adamantane, a compound known for its rigid, diamond-like structure. The presence of fluorine atoms enhances its chemical stability and alters its physical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate typically involves the fluorination of adamantane derivatives followed by esterification. One common method includes the reaction of 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the dimethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylic acid.
Reduction: Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dimethanol.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and unique structure.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and chemical resistance.
Wirkmechanismus
The mechanism by which Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate exerts its effects is primarily through its interaction with biological membranes and proteins. The fluorine atoms increase the lipophilicity of the compound, allowing it to integrate into lipid bilayers and potentially disrupt cellular processes. Additionally, its rigid structure can inhibit the function of certain enzymes by steric hindrance.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 4,4’-dimethoxybiphenyl-3,3’-dicarboxylate: Another ester derivative with applications in material science.
1,3-dehydroadamantane: A less stable derivative used in the synthesis of various functional adamantane compounds.
Uniqueness: Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate stands out due to its high fluorine content, which imparts exceptional chemical stability and unique physical properties. This makes it particularly valuable in applications requiring materials with high resistance to thermal and chemical degradation.
Eigenschaften
IUPAC Name |
dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4O4/c1-21-9(19)11-4-7-3-8(13(11,15)16)5-12(6-11,10(20)22-2)14(7,17)18/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSLYIAVUGEOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1(F)F)CC(C2)(C3(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[Bis(diethylamino)-phenyl-lambda5-phosphanylidene]-3-(furan-2-ylmethyl)thiourea](/img/structure/B7520065.png)
![[2-[2-(1,3-Benzothiazol-2-yl)ethylamino]-2-oxoethyl] 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate](/img/structure/B7520073.png)

![2-(4-methoxyphenyl)-N-[3-[[2-(4-methoxyphenyl)acetyl]-methylamino]propyl]acetamide](/img/structure/B7520077.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7520083.png)
![N-methyl-4-[3-(4-methylpiperidin-1-yl)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B7520093.png)


![N-[4-(azetidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B7520116.png)
